7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Overview
Description
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a chemical compound with the molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da . It is also known by its IUPAC name, 7,8-Dihydro [1,3]dioxolo [4,5-g]isoquinolin-5 (6H)-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one are characterized by its molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da .Scientific Research Applications
Corrosion Inhibition
Quinoline and its derivatives, including 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property is particularly significant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Biomarker of Oxidative Stress
Certain quinoline derivatives are utilized as biomarkers of oxidative stress. For instance, compounds like 8-oxo-7,8-dihydro-2ʹ-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanosine (8-oxoGuo) have shown potential in clinical settings for various diseases. Their levels can be indicative of oxidative stress in the body, thus aiding in the diagnosis and monitoring of related conditions (Grew et al., 2014).
Antibacterial and Antimicrobial Effects
Quinoline derivatives, including the 7,8-dihydro variant, have been studied for their broad-spectrum antibacterial and antimicrobial activities. These compounds are particularly significant in combatting drug-resistant strains of bacteria and in treating various infectious diseases (Yanat, Rodríguez-Martínez, & Touati, 2017).
Potential Biomarker of Aging
Compounds related to quinoline derivatives, like 8-oxo-7,8-dihydroguanosine, have been proposed as potential biomarkers for aging. Their concentrations in various body fluids might reflect physiological aging and could help in identifying the risk of age-associated diseases (Gan et al., 2018).
Applications in Drug Development
Quinolines, including the 7,8-dihydro variant, are fundamental structures in drug design due to their broad spectrum of bioactivity. Their versatile nature has led to the development of several therapeutic agents for ailments such as cancer and malaria. The potential for these compounds in novel drug development continues to be a significant area of research (Hussaini, 2016).
properties
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTJKOLIEHUCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC3=C(C=C21)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442043 | |
Record name | STK826163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
CAS RN |
94527-34-1 | |
Record name | STK826163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.